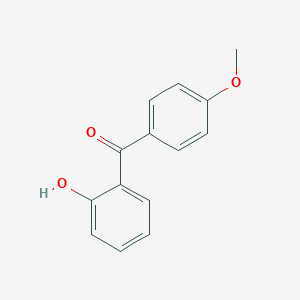

Benzophenone, 2-hydroxy-4'-methoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

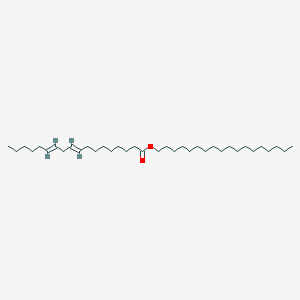

Benzophenone, 2-hydroxy-4'-methoxy-, also known as oxybenzone, is an organic compound that belongs to the class of benzophenones. It is widely used in sunscreens, cosmetics, and other personal care products as a UV filter to protect the skin from harmful UV radiation. Oxybenzone is a colorless to pale yellow crystalline solid with a molecular weight of 228.24 g/mol and a melting point of 62-65°C.

Wirkmechanismus

Oxybenzone absorbs UV radiation in the range of 280-320 nm and undergoes a photochemical reaction to form an excited state. This excited state can either relax back to the ground state by emitting fluorescence or undergo further photochemical reactions to generate reactive species such as singlet oxygen and free radicals. These reactive species can cause damage to biomolecules such as DNA, proteins, and lipids, leading to cell death, mutagenesis, and carcinogenesis. However, Benzophenone, 2-hydroxy-4'-methoxy- has been shown to have a low potential for generating reactive species and causing phototoxicity compared to other benzophenones.

Biochemische Und Physiologische Effekte

Oxybenzone has been reported to have estrogenic activity and can bind to the estrogen receptors in vitro. However, the extent of its estrogenic activity in vivo and its potential effects on human health are still under debate. Oxybenzone has also been shown to penetrate the skin and accumulate in various tissues such as the liver, kidney, and adipose tissue. Its potential toxicity and accumulation in the body have raised concerns about its safety for use in personal care products.

Vorteile Und Einschränkungen Für Laborexperimente

Oxybenzone is a widely used UV filter in personal care products, and its availability and purity make it a suitable model compound for studying the photostability, photochemistry, and phototoxicity of benzophenones. However, the potential for Benzophenone, 2-hydroxy-4'-methoxy- to generate reactive species and cause phototoxicity is lower than other benzophenones, which limits its use as a representative compound for the class of benzophenones.

Zukünftige Richtungen

Further research is needed to understand the potential health effects of Benzophenone, 2-hydroxy-4'-methoxy- and its accumulation in the body. The development of alternative UV filters that are safer and more effective than Benzophenone, 2-hydroxy-4'-methoxy- is also an area of active research. The use of Benzophenone, 2-hydroxy-4'-methoxy- in personal care products is regulated by various agencies such as the FDA and the EU, and the implementation of stricter regulations and guidelines for its use and disposal is necessary to reduce its environmental impact.

In conclusion, Benzophenone, 2-hydroxy-4'-methoxy- is a widely used organic compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential risks and benefits of Benzophenone, 2-hydroxy-4'-methoxy- for human health and the environment.

Wissenschaftliche Forschungsanwendungen

Oxybenzone has been extensively studied for its UV-absorbing properties and its potential effects on human health and the environment. It has been used as a standard reference compound in various analytical techniques such as HPLC, GC-MS, and LC-MS for the detection and quantification of benzophenones in environmental and biological samples. Oxybenzone has also been used as a model compound to study the photostability, photochemistry, and phototoxicity of benzophenones in different matrices.

Eigenschaften

CAS-Nummer |

18733-07-8 |

|---|---|

Produktname |

Benzophenone, 2-hydroxy-4'-methoxy- |

Molekularformel |

C14H12O3 |

Molekulargewicht |

228.24 g/mol |

IUPAC-Name |

(2-hydroxyphenyl)-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C14H12O3/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3 |

InChI-Schlüssel |

MPOIUZCYWIPYNC-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2O |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2O |

Andere CAS-Nummern |

18733-07-8 |

Synonyme |

(2-hydroxyphenyl)-(4-methoxyphenyl)methanone |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)

![2-Ethylbenzo[d]thiazol-5-amine](/img/structure/B101906.png)

![Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B101907.png)